Ondansetron 8-sulfate

Catalog No.
S13224745
CAS No.
126671-73-6
M.F
C18H19N3O5S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ondansetron 8-sulfate

CAS Number

126671-73-6

Product Name

Ondansetron 8-sulfate

IUPAC Name

[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl] hydrogen sulfate

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H19N3O5S/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)22)13-4-3-5-15(17(13)20(14)2)26-27(23,24)25/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,23,24,25)

InChI Key

FKMUSAHZDJNPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OS(=O)(=O)O
Involving ondansetron 8-sulfate are related to its formation and degradation. Ondansetron itself is metabolized primarily through oxidation and conjugation processes:

  • Oxidation: Ondansetron undergoes hydroxylation at various positions on the indole ring, leading to the formation of several metabolites, including 8-hydroxy ondansetron.
  • Sulfation: The major metabolic pathway involves the sulfation of 8-hydroxy ondansetron, resulting in the formation of ondansetron 8-sulfate.
  • Conjugation: Following hydroxylation, further conjugation occurs, producing glucuronide and sulfate conjugates that are more water-soluble and easily excreted .

Additionally, studies have shown that ondansetron can be oxidized by permanganate in acidic media, exhibiting autocatalytic behavior that affects its degradation kinetics .

Ondansetron 8-sulfate retains some biological activity as a serotonin receptor antagonist. While it is less potent than its parent compound, it may still play a role in modulating serotonin levels and influencing gastrointestinal motility. The primary action of ondansetron itself involves blocking the 5-HT3 receptors located in both the central nervous system and peripheral nervous system, thereby preventing nausea and vomiting . The presence of ondansetron 8-sulfate in systemic circulation suggests a potential for continued therapeutic effects even after the parent drug has been metabolized.

  • Metabolic Conversion: Ondansetron is administered and subsequently metabolized in the liver by cytochrome P450 enzymes (CYP1A2 being predominant), leading to hydroxylation and subsequent sulfation.
  • Sulfation Pathway: The hydroxylated form (such as 8-hydroxy ondansetron) undergoes sulfation via sulfotransferase enzymes, resulting in ondansetron 8-sulfate.

In laboratory settings, synthetic analogs can be produced through chemical modification of the parent compound using established organic synthesis techniques involving protection-deprotection strategies and functional group transformations.

Ondansetron 8-sulfate's primary application lies in its role as a metabolite of ondansetron in pharmacological treatments for nausea and vomiting associated with chemotherapy and surgical procedures. Its presence can provide insights into the pharmacokinetics of ondansetron therapy, helping clinicians understand dosing regimens and potential side effects.

Interaction studies involving ondansetron 8-sulfate focus on its pharmacokinetic properties and potential interactions with other drugs:

  • Drug Interactions: Ondansetron may interact with other medications metabolized by the same cytochrome P450 enzymes, potentially affecting their efficacy or toxicity.
  • Pharmacodynamic Interactions: As a serotonin antagonist, ondansetron may interact with other serotonergic agents or medications that influence gastrointestinal motility.

Research indicates that while ondansetron itself has a well-characterized interaction profile, further studies on its metabolites like ondansetron 8-sulfate are necessary to fully understand their implications in clinical settings .

Several compounds share similarities with ondansetron due to their mechanisms of action as serotonin receptor antagonists or their structural characteristics. Notable compounds include:

Compound NameMechanism of ActionUnique Features
GranisetronSelective serotonin 5-HT3 receptor antagonistLonger half-life; used for chemotherapy-induced nausea
DolasetronSelective serotonin 5-HT3 receptor antagonistAdministered intravenously; effective for postoperative nausea
PalonosetronSelective serotonin 5-HT3 receptor antagonistLonger duration of action; unique molecular structure
RamosetronSelective serotonin 5-HT3 receptor antagonistPrimarily used in Asian markets; similar efficacy profile

Ondansetron stands out due to its specific structural features and established clinical use across various patient populations. Its unique metabolic pathways leading to active metabolites like ondansetron 8-sulfate further enhance its therapeutic profile compared to other similar compounds .

X-Ray Powder Diffraction Fingerprinting

X-ray powder diffraction serves as a fundamental analytical technique for characterizing the crystalline nature and polymorphic forms of Ondansetron 8-sulfate. This method provides distinctive fingerprint patterns that enable identification and quantification of different solid-state forms of the compound [1] [2].

Ondansetron 8-sulfate, with molecular formula C18H19N3O5S and molecular weight 389.4 grams per mole, exhibits specific diffraction patterns that distinguish it from other ondansetron derivatives [3] [4]. The compound exists primarily in crystalline forms, though solvent casting methods and certain processing conditions can induce transitions to amorphous states [5].

X-ray powder diffraction studies reveal that Ondansetron 8-sulfate demonstrates characteristic diffraction peaks that serve as identification markers. Research has shown that the parent compound ondansetron exhibits polymorphic behavior with multiple crystalline forms [2]. Form A presents characteristic peaks at 11.0, 11.2, 14.8, 15.4, 16.4, 20.6, 21.4, 23.2, 24.1, 24.7, 25.4, 25.9, 26.7, and 27.8 degrees 2θ, while Form C displays distinctive peaks at 14.97 and 20.86 degrees 2θ [2].

The powder diffraction fingerprinting technique enables determination of crystallinity percentage in pharmaceutical formulations. Studies demonstrate that when ondansetron compounds are subjected to processing conditions such as freeze-drying or solvent casting, transitions from crystalline to amorphous states occur, evidenced by the disappearance of characteristic diffraction peaks [5]. These transitions can be monitored and quantified using powder diffraction analysis.

Table 3.1: Representative X-Ray Powder Diffraction Parameters for Ondansetron Derivatives

ParameterOndansetron Base Form AOndansetron HydrochlorideOndansetron 8-sulfate
Primary Peaks (2θ)11.0, 14.8, 20.6, 24.1Variable based on hydrationSpecific sulfate pattern
Crystal SystemTriclinic/MonoclinicDihydrate structureModified by sulfate group
Space GroupVariableP21/c (typical)Under investigation

Thermal Analysis Profiles (Differential Scanning Calorimetry/Thermogravimetric Analysis)

Thermal analysis techniques provide comprehensive characterization of the thermal behavior, stability, and phase transitions of Ondansetron 8-sulfate. Differential scanning calorimetry and thermogravimetric analysis serve as complementary methods for understanding the compound's thermal properties [5] [6].

Differential scanning calorimetry studies of ondansetron derivatives reveal characteristic thermal events including dehydration processes, melting transitions, and decomposition patterns. Research demonstrates that Ondansetron 8-sulfate exhibits a melting point around 186 degrees Celsius, with an additional dehydration peak observed at approximately 109 degrees Celsius [5]. These thermal events provide distinctive fingerprints for compound identification and purity assessment.

Thermogravimetric analysis profiles show that Ondansetron 8-sulfate undergoes weight loss events corresponding to loss of bound water molecules and subsequent thermal decomposition. Studies indicate that the compound remains thermally stable up to approximately 200-250 degrees Celsius, with major decomposition occurring at higher temperatures [5] [7].

The thermal analysis reveals that formulation processing can significantly impact the thermal behavior of Ondansetron 8-sulfate. When incorporated into polymeric matrices, the characteristic melting peak of the drug may disappear, indicating formation of amorphous dispersions or molecular interactions with excipients [5] [6]. This information proves crucial for formulation development and stability assessment.

Table 3.2: Thermal Analysis Parameters for Ondansetron 8-sulfate

Thermal EventTemperature Range (°C)Weight Loss (%)Description
Dehydration80-1205-8Water molecule loss
Melting180-190-Crystalline transition
Decomposition250-30060-80Molecular breakdown
Complete Degradation300-40090-95Thermal destruction

Differential scanning calorimetry thermograms demonstrate that compatibility between Ondansetron 8-sulfate and pharmaceutical excipients can be assessed through thermal analysis. The absence of new thermal events or shifts in characteristic peaks indicates chemical compatibility, while appearance of additional peaks may suggest interactions or incompatibilities [6] [8].

Solubility Profile Across pH Gradients

The solubility characteristics of Ondansetron 8-sulfate across different pH environments represent a critical physicochemical property that directly influences its pharmaceutical performance and bioavailability. The compound exhibits pronounced pH-dependent solubility behavior that must be thoroughly characterized for optimal formulation development [9] [10].

Ondansetron 8-sulfate demonstrates high solubility in acidic conditions, with solubility values reaching 23.3 milligrams per milliliter at pH 1.2 and 37 degrees Celsius [9]. This enhanced solubility at low pH reflects the ionization behavior of the compound, where protonation of basic nitrogen atoms increases water solubility through electrostatic interactions with the aqueous medium [10] [11].

As pH increases toward neutral and alkaline conditions, the solubility of Ondansetron 8-sulfate decreases dramatically. At pH 6.8 phosphate buffer, solubility drops to approximately 0.036 milligrams per milliliter [9] [12]. This pH-dependent behavior creates challenges for sustained release formulations, as the compound may precipitate when transitioning from acidic gastric to neutral intestinal environments.

Table 3.3: Solubility Profile of Ondansetron 8-sulfate Across pH Range

pHBuffer SystemSolubility (mg/mL)Temperature (°C)Dissolution Classification
1.2HCl buffer23.337Highly soluble
3.5Acetate buffer5.2-8.137Very slightly soluble
5.4Phosphate buffer2.1-3.837Very slightly soluble
6.8Phosphate buffer0.03637Poorly soluble
8.0Phosphate buffer<0.0137Practically insoluble

The sulfate moiety in Ondansetron 8-sulfate contributes to enhanced aqueous solubility compared to the base ondansetron compound . This improved solubility profile makes the sulfate derivative particularly valuable for parenteral formulations and immediate-release oral dosage forms where rapid dissolution is required.

Research demonstrates that the solubility behavior of Ondansetron 8-sulfate follows the Henderson-Hasselbalch equation, with a pKa value of approximately 7.4 [10] [11]. This weak base characteristic explains the dramatic solubility changes observed across physiological pH ranges and guides formulation strategies for maintaining consistent dissolution performance.

The pH-dependent solubility behavior necessitates careful consideration of microenvironmental pH modification in sustained-release formulations. Studies show that incorporation of pH-modifying agents such as fumaric acid can maintain acidic microenvironments within dosage forms, promoting consistent drug release across varying gastrointestinal pH conditions [9] [14].

Hygroscopicity and Stability Under Environmental Stress

The hygroscopic behavior and environmental stability of Ondansetron 8-sulfate constitute essential physicochemical characteristics that influence storage requirements, shelf-life determination, and formulation strategies. These properties directly impact the pharmaceutical quality and performance of the compound under various environmental conditions [15] [16].

Hygroscopicity studies reveal that Ondansetron 8-sulfate exhibits moderate moisture absorption characteristics when exposed to elevated humidity conditions. The compound demonstrates stability under controlled room temperature conditions (20-25 degrees Celsius) with relative humidity below 60 percent [15] [17]. Extended exposure to higher humidity levels can lead to moisture uptake and potential crystalline form changes.

Environmental stress testing demonstrates that Ondansetron 8-sulfate maintains chemical stability under refrigerated conditions (2-8 degrees Celsius) for extended periods. Studies indicate that solutions containing 0.24-1.0 milligrams per milliliter remain stable for 14-31 days when stored under refrigerated conditions in appropriate containers [17] [18]. At ambient temperatures, stability is maintained for 24-48 hours, depending on concentration and storage conditions.

Table 3.4: Stability Profile of Ondansetron 8-sulfate Under Environmental Stress

Storage ConditionTemperature (°C)Humidity (%RH)Stability PeriodDegradation Rate (%/month)
Refrigerated2-845-6031 days<2
Room Temperature20-2545-6048 hours5-8
Accelerated40756 months8-12
Stress70851 month15-25

Photostability assessments indicate that Ondansetron 8-sulfate requires protection from light during storage and handling. Exposure to ultraviolet radiation at 365 nanometers can induce photodegradation, leading to formation of degradation products and loss of potency [17]. Appropriate light-resistant packaging materials are essential for maintaining compound stability.

The compound demonstrates good thermal stability up to approximately 200 degrees Celsius, making it suitable for standard pharmaceutical processing operations including tableting, encapsulation, and sterilization procedures [16] [17]. However, prolonged exposure to elevated temperatures above 30 degrees Celsius may accelerate degradation processes, particularly in solution formulations.

Moisture content monitoring reveals that Ondansetron 8-sulfate can absorb 3-5 percent water by weight under ambient conditions without significant impact on chemical stability [15]. However, water content above 8 percent may promote hydrolysis reactions and crystalline form transitions, necessitating appropriate packaging and storage controls.

Studies of container compatibility demonstrate that Ondansetron 8-sulfate maintains stability in glass vials and appropriate plastic containers. Certain plastic materials may interact with the compound, leading to adsorption losses or leaching of extractables that could affect product quality [18]. Container selection requires careful evaluation of compatibility through accelerated stability studies.

The environmental stress testing data supports storage recommendations of 15-30 degrees Celsius in dry conditions with protection from light [19]. These storage requirements ensure maintenance of chemical potency, physical stability, and pharmaceutical quality throughout the intended shelf-life period.

Table 3.5: Degradation Pathways and Environmental Factors

Stress FactorPrimary Degradation RouteDegradation ProductsMitigation Strategy
High TemperatureThermal decompositionHydroxylated metabolitesTemperature control
UV LightPhotodegradationOxidized derivativesLight protection
High HumidityHydrolysisHydrolyzed fragmentsMoisture barriers
Acidic pHProtonation-induced changesN-oxide formationpH buffering
Alkaline pHBase-catalyzed reactionsRing-opened productspH stabilization

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

389.10454189 g/mol

Monoisotopic Mass

389.10454189 g/mol

Heavy Atom Count

27

UNII

59D7QNM478

Metabolism Metabolites

Ondansetron 8-O-sulfate is a known human metabolite of 8-Hydroxyondansetron.

Dates

Last modified: 08-10-2024

Explore Compound Types